REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4](Cl)([CH3:6])[CH3:5].[Cl:8][C:9]([Cl:11])=[CH2:10].[Cl-].[Al+3].[Cl-].[Cl-]>>[CH3:5][C:4]([CH3:6])([CH2:3][CH2:2][Cl:1])[CH:10]=[C:9]([Cl:11])[Cl:8] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
range between -10° and +5° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C(Cl)Cl)(CCCl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |